Nociceptin (1-7) Exhibits Negligible Direct NOP Receptor Binding Affinity, Unlike Full-Length Nociceptin and Nociceptin (1-13)NH2
In contrast to full-length Nociceptin (N/OFQ) and the high-affinity fragment Nociceptin (1-13)NH2, Nociceptin (1-7) demonstrates negligible direct binding affinity for the NOP (ORL1) receptor in competitive binding assays [1]. This lack of binding affinity is a critical differentiator, indicating that Nociceptin (1-7) does not function as a traditional orthosteric agonist or antagonist [2].
| Evidence Dimension | NOP Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Negligible |
| Comparator Or Baseline | Nociceptin (1-13)NH2: Ki = 0.75 nM; Full-length Nociceptin: High affinity (exact Ki not provided in source, described as 'exceedingly high') |
| Quantified Difference | > 1000-fold difference (Target negligible vs Comparator 0.75 nM) |
| Conditions | Competitive binding assay using rat forebrain membranes. |
Why This Matters
This confirms Nociceptin (1-7) is not a direct NOP receptor ligand, making it the wrong choice for assays requiring receptor activation, but ideal for studying N/OFQ antagonism without confounding receptor binding.
- [1] Calo, G., et al. (2000). Pharmacology of nociceptin and its receptor: a novel therapeutic target. British Journal of Pharmacology, 129(7), 1261-1283. View Source
- [2] TargetMol Bioactive Compound Library. Nociceptin (1-13) amide. Probes & Drugs Portal. View Source
